molecular formula C14H15N5O2 B2780463 N-(2-morpholinopyrimidin-5-yl)picolinamide CAS No. 1396686-14-8

N-(2-morpholinopyrimidin-5-yl)picolinamide

Cat. No.: B2780463
CAS No.: 1396686-14-8
M. Wt: 285.307
InChI Key: NFCCDEAVNQYABN-UHFFFAOYSA-N
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Description

N-(2-morpholinopyrimidin-5-yl)picolinamide is a heterocyclic compound featuring a pyrimidine core substituted with a morpholine group and a picolinamide moiety. For instance, related picolinamide derivatives, such as N-(4-pyridyl)picolinamide compounds, are documented as intermediates in pesticide synthesis . The morpholine substituent may enhance solubility or modulate target-binding affinity compared to simpler picolinamide derivatives.

Properties

IUPAC Name

N-(2-morpholin-4-ylpyrimidin-5-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2/c20-13(12-3-1-2-4-15-12)18-11-9-16-14(17-10-11)19-5-7-21-8-6-19/h1-4,9-10H,5-8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFCCDEAVNQYABN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=N2)NC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-morpholinopyrimidin-5-yl)picolinamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group on the pyrimidine ring.

    Attachment of the Picolinamide Group: The final step involves coupling the pyrimidine-morpholine intermediate with picolinic acid or its derivatives using coupling agents like carbodiimides.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-morpholinopyrimidin-5-yl)picolinamide can undergo oxidation reactions, particularly at the morpholine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrimidine ring or the picolinamide group, potentially leading to the formation of dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring, where halogen atoms can be replaced by various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: N-oxides of the morpholine moiety.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Anti-inflammatory Applications

Recent studies have highlighted the anti-inflammatory properties of morpholinopyrimidine derivatives, including N-(2-morpholinopyrimidin-5-yl)picolinamide. For instance, one study synthesized various derivatives and evaluated their effects on macrophage cells stimulated by lipopolysaccharides (LPS). The findings indicated that certain derivatives significantly inhibited the production of nitric oxide (NO) and reduced the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at non-cytotoxic concentrations .

Case Study: Inhibition of Inflammatory Markers

CompoundIC50 (μM)Effect on iNOSEffect on COX-2
V43.5DecreasedDecreased
V84.0DecreasedDecreased

This study suggests that this compound could be developed as a therapeutic agent for treating inflammation-associated disorders.

Anticancer Potential

This compound has also been investigated for its anticancer properties. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For example, derivatives have shown promising activity in inhibiting cell proliferation in colorectal carcinoma and breast cancer cell lines .

Case Study: Cytotoxic Activity Against Cancer Cell Lines

Cell LineGI Value (%) at 10 μMCompound Tested
HCT-11640.874a
SK-BR-346.144h
HOP-92 (NSCL)86.284b

The data indicates that the compound's structure can be optimized to enhance its anticancer activity, suggesting a pathway for future drug development.

Mechanistic Insights

Molecular docking studies have been employed to understand how this compound interacts with its biological targets. These studies reveal strong binding affinities to specific active sites involved in inflammatory processes and cancer cell proliferation .

Mechanism of Action

The anti-inflammatory effects of N-(2-morpholinopyrimidin-5-yl)picolinamide are primarily due to its ability to inhibit the expression of inducible nitric oxide synthase and cyclooxygenase-2 enzymes. These enzymes are involved in the production of pro-inflammatory mediators like nitric oxide and prostaglandins . The compound achieves this by binding to the active sites of these enzymes, thereby preventing their catalytic activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

a) N-(Tolyl)-α-picolinamides

These compounds, studied in the Austrian Journal of Technical and Natural Sciences (2024), share the picolinamide backbone but differ in their aryl substituents (tolyl groups with varying methyl positions). Key findings include:

  • Computational predictions using the PASS online program indicated consistent cytotoxicity against cancer cell lines (e.g., breast cancer) and similar toxicity profiles across isomers .
b) N-(5-Fluoro-3-hydroxypyridin-2-yl)pivalamide

This pyridine derivative, cataloged in 2017, replaces the morpholine-pyrimidine group with a fluoro-hydroxypyridine moiety. While its biological data are unspecified, the fluorine and hydroxyl groups may influence electronic properties and metabolic stability compared to N-(2-morpholinopyrimidin-5-yl)picolinamide .

c) N-(4-Pyridyl)picolinamide Derivatives

These compounds, highlighted by the American Chemical Society, are utilized in pesticide preparation. Their activity likely stems from the pyridyl-picolinamide framework, which may interact with insect neural targets. The morpholine group in this compound could offer enhanced bioavailability or target specificity in analogous applications .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity/Toxicity Insights Source
This compound Pyrimidine-picolinamide Morpholine, pyrimidine Predicted agrochemical use (inference)
N-(Tolyl)-α-picolinamide Picolinamide Tolyl (varying –CH₃ positions) Uniform cytotoxicity, cardiovascular toxicity risks
N-(5-Fluoro-3-hydroxypyridin-2-yl)pivalamide Pyridine Fluoro, hydroxy, pivalamide Structural analog; metabolic stability inferred

Key Differentiators

  • Morpholine vs. Tolyl Groups: The morpholine substituent in this compound may improve water solubility and pharmacokinetics compared to the lipophilic tolyl groups in N-(tolyl)-α-picolinamides.
  • Pyrimidine Core : The pyrimidine ring could enable DNA/RNA-targeting mechanisms, distinct from the pyridine or simple aryl systems in analogs.

Biological Activity

N-(2-morpholinopyrimidin-5-yl)picolinamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly as an anti-inflammatory agent. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by its unique structural elements, which include a morpholine group attached to a pyrimidine ring and a picolinamide moiety. The synthesis typically involves several key steps:

  • Formation of the Pyrimidine Ring : This is achieved through condensation reactions involving aldehydes and amidines.
  • Introduction of the Morpholine Group : Nucleophilic substitution reactions using morpholine are employed.
  • Attachment of the Picolinamide Group : Coupling with picolinic acid or its derivatives using coupling agents like carbodiimides completes the synthesis.

The compound exhibits its anti-inflammatory properties primarily through the inhibition of two critical enzymes involved in inflammation:

  • Inducible Nitric Oxide Synthase (iNOS) : This enzyme is responsible for the production of nitric oxide, a key mediator in inflammatory responses.
  • Cyclooxygenase-2 (COX-2) : This enzyme catalyzes the formation of pro-inflammatory prostaglandins.

Studies have shown that this compound can significantly reduce the expression of both iNOS and COX-2 at the mRNA and protein levels in stimulated macrophage cells, thereby inhibiting the inflammatory response effectively .

Anti-inflammatory Effects

Research indicates that this compound can inhibit nitric oxide production and reduce cyclooxygenase activity in various cellular models. For example, in LPS-stimulated RAW 264.7 macrophage cells, this compound demonstrated a significant reduction in NO production at non-cytotoxic concentrations, highlighting its potential therapeutic applications in inflammation-related disorders .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the core structure can enhance or diminish biological activity. For instance:

CompoundStructural ModificationBiological Activity
N-(2-morpholinopyrimidin-4-yl)picolinamideMorpholine group at position 4Lower anti-inflammatory activity
N-(2-piperidinopyrimidin-5-yl)picolinamideReplacement of morpholine with piperidineVariable effects on iNOS inhibition

The specific positioning of substituents on the pyrimidine ring significantly influences the compound's reactivity and biological efficacy .

Case Studies

  • In Vitro Studies : A study evaluated various morpholinopyrimidine derivatives, including this compound, for their anti-inflammatory properties. The findings indicated that this compound effectively inhibited iNOS and COX-2 expression in macrophage cells stimulated by LPS, suggesting its potential as a novel therapeutic agent for inflammatory diseases .
  • Molecular Docking Studies : Molecular modeling studies have shown that this compound has a strong binding affinity for iNOS and COX-2 active sites, which could explain its potent inhibitory effects on these enzymes .

Q & A

Q. Optimization strategies :

  • Continuous flow reactors enhance reaction control and scalability.
  • Chromatographic purification (e.g., flash chromatography) ensures >95% purity.
  • Solvent selection (e.g., DMF for polar intermediates) and temperature gradients (60–100°C) improve regioselectivity .

Basic: Which analytical techniques are critical for characterizing this compound?

Q. Key methods :

  • NMR spectroscopy (¹H/¹³C): Confirms structural integrity (e.g., morpholine protons at δ 3.6–3.8 ppm; pyrimidine ring protons at δ 8.2–8.5 ppm) .
  • HPLC : Monitors reaction progress and purity (e.g., C18 column, acetonitrile/water gradient) .
  • Mass spectrometry (HRMS) : Validates molecular weight (MW 285.3 g/mol; [M+H]+ observed at m/z 286.3) .

Basic: How is the compound screened for anti-inflammatory and anticancer activity in preliminary studies?

Q. Anti-inflammatory assays :

  • LPS-stimulated macrophages : Measure inhibition of nitric oxide (NO) production (IC50 = 3.5–4.0 μM) and downregulation of iNOS/COX-2 via Western blot .
  • Cytokine profiling : ELISA quantifies TNF-α and IL-6 suppression.

Q. Anticancer assays :

  • NCI-60 cell line panel : Evaluate GI% values (e.g., 40–86% at 10 μM in HCT-116 and SK-BR-3 cells) .
  • MTT/Proliferation assays : Assess mitochondrial activity reduction in 48–72 hr treatments .

Advanced: How do structural modifications influence bioactivity in SAR studies?

Q. SAR insights :

DerivativeModificationActivity Trend
V4 (morpholine at C5)Pyrimidine C5 substitutionIC50 = 3.5 μM (iNOS)
V8 (piperidine analog)Morpholine → piperidineReduced COX-2 inhibition
4a (picolinamide group)Electron-withdrawing substituentsEnhanced cytotoxicity (GI = 40.87% in HCT-116)

Q. Key findings :

  • C5-morpholine positioning maximizes steric complementarity with iNOS active sites.
  • Picolinamide carbonyl forms hydrogen bonds with COX-2 Arg120 .

Advanced: How can molecular docking resolve mechanistic contradictions in enzyme inhibition?

Q. Methodology :

  • Autodock Vina/Glide : Simulate binding to iNOS (PDB: 3E6G) and COX-2 (PDB: 5KIR).
  • Docking poses : Reveal morpholine oxygen interacts with iNOS heme Fe³⁺ (binding affinity = −9.2 kcal/mol).
  • MM-GBSA calculations : Validate thermodynamic stability of enzyme-ligand complexes .

Q. Discrepancy resolution :

  • Variability in IC50 values (e.g., HOP-92 vs. SK-BR-3) correlates with differential expression of target enzymes across cell lines .

Advanced: What experimental variables explain conflicting cytotoxicity data in cancer cell lines?

Q. Critical factors :

  • Cell line heterogeneity : HCT-116 (colorectal) vs. SK-BR-3 (breast) express varying levels of pro-apoptotic proteins (e.g., Bax/Bcl-2 ratio).
  • Assay conditions : Serum concentration (e.g., 10% FBS vs. serum-free) impacts compound solubility and uptake.
  • Metabolic stability : Liver microsome assays (e.g., CYP3A4 metabolism) reveal half-life differences .

Q. Mitigation strategies :

  • Dose-response curves : Use 8-point dilutions (1 nM–100 μM) to account for potency shifts.
  • Combinatorial studies : Pair with cisplatin or paclitaxel to assess synergy (e.g., CI < 1.0) .

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